Decatransin
Description
Structure
2D Structure
Properties
Molecular Formula |
C63H109N9O12 |
|---|---|
Molecular Weight |
1184.6 g/mol |
IUPAC Name |
(3R,6S,9S,16S,19S,22S,29S,32S,35S,38S)-6-[(2S)-butan-2-yl]-29-[(1R)-1-hydroxyethyl]-7,16,20,30,33-pentamethyl-3,19,32,35-tetrakis(3-methylbutyl)-4-oxa-1,7,14,17,20,27,30,33,36-nonazatetracyclo[36.4.0.09,14.022,27]dotetracontane-2,5,8,15,18,21,28,31,34,37-decone |
InChI |
InChI=1S/C63H109N9O12/c1-17-42(10)52-63(83)84-51(34-30-41(8)9)61(81)70-35-21-18-24-47(70)55(75)65-45(31-27-38(2)3)57(77)67(14)48(33-29-40(6)7)58(78)69(16)53(44(12)73)62(82)72-37-23-20-25-49(72)59(79)66(13)46(32-28-39(4)5)54(74)64-43(11)56(76)71-36-22-19-26-50(71)60(80)68(52)15/h38-53,73H,17-37H2,1-16H3,(H,64,74)(H,65,75)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-/m0/s1 |
InChI Key |
MKWDSBQRULFCIE-TYSZULMKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N2CCCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N3CCCC[C@H]3C(=O)N([C@H](C(=O)N[C@H](C(=O)N4CCCC[C@H]4C(=O)N1C)C)CCC(C)C)C)[C@@H](C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)N2CCCCC2C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N3CCCCC3C(=O)N(C(C(=O)NC(C(=O)N4CCCCC4C(=O)N1C)C)CCC(C)C)C)C(C)O)C)CCC(C)C)C)CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Biosynthetic Pathways of Decatransin
Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) Involvement
The biosynthesis of decatransin is orchestrated by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS). rsc.orgnih.gov This is inferred from the presence of non-proteinogenic amino acids such as pipecolic acid and homoleucine within its structure, a hallmark of non-ribosomal peptide synthesis. nih.gov NRPSs are large, multi-domain enzymes that act as a molecular assembly line, activating, modifying, and linking amino acid building blocks in a specific sequence, independent of messenger RNA. wikipedia.org
Genome sequencing of the producing organism, the saprophytic fungus Chaetosphaeria tulasneorum, has been instrumental in identifying the putative NRPS gene cluster responsible for this compound assembly. rsc.orgacs.org Bioinformatic analysis of the fungal genome revealed multiple NRPSs, with one in particular matching the expected modular organization for the synthesis of a decadepsipeptide like this compound. nih.gov This specific NRPS was predicted to contain ten modules, corresponding to the ten residues of the this compound backbone. nih.gov
Further evidence for NRPS involvement comes from the identification of specific domains within the predicted enzyme. nih.gov These include adenylation (A) domains, responsible for selecting and activating specific amino acid substrates, condensation (C) domains that catalyze peptide bond formation, and peptidyl carrier protein (PCP) or thiolation (T) domains that shuttle the growing peptide chain between modules. nih.govbiorxiv.org The presence of four N-methyltransferase domains within the identified NRPS aligns perfectly with the four N-methylated residues found in the this compound structure. nih.gov
The specificity of the A-domains within the identified NRPS provides compelling evidence for its role in this compound biosynthesis. The signature sequences of the A-domains at positions corresponding to the pipecolic acid and homoleucine residues in this compound match the known specificities for these amino acids. nih.gov
Identification of Key Biosynthetic Intermediates and Enzymes
The biosynthesis of this compound involves not only the core NRPS machinery but also a suite of accessory enzymes that supply the non-proteinogenic building blocks. The genomic neighborhood of the this compound NRPS gene provides crucial clues to these associated enzymes. nih.gov
Genes encoding a putative L-pipecolate oxidase and a 2-isopropylmalate synthase have been identified in close proximity to the main NRPS gene. acs.orgnih.gov L-pipecolate oxidase is likely involved in the formation of the pipecolic acid residues from a precursor like L-lysine. nih.gov Similarly, the 2-isopropylmalate synthase-like enzyme is presumed to play a role in the biosynthesis of the homoleucine residues. acs.orgnih.gov
Another key enzyme is a 2-hydroxyacid dehydrogenase, also found within the gene cluster. nih.govresearchgate.net This enzyme is thought to be responsible for the formation of the 2-hydroxy-5-methylhexanoic acid residue, which forms the depsipeptide bond in the final cyclic structure. nih.gov The presence of a terminal condensation domain (CT) on the NRPS is indicative of the final cyclization step, which in the case of this compound, involves the formation of an ester linkage to create the 30-membered ring. nih.gov
The proposed biosynthetic assembly line for this compound, based on the identified NRPS and accessory enzymes, is a testament to the intricate and highly regulated process of natural product biosynthesis.
Genetic Engineering Approaches to Modulate Biosynthesis
The elucidation of the this compound biosynthetic pathway opens up exciting possibilities for its manipulation through genetic engineering. By modifying the genes involved in its production, it may be possible to increase the yield of this compound, generate novel analogs with improved therapeutic properties, or even produce the compound in a heterologous host. researchgate.netmdpi.com
One potential strategy involves the targeted activation of the this compound biosynthetic gene cluster. mdpi.com This could be achieved by engineering the regulatory elements that control the expression of the NRPS and accessory enzyme genes. Introducing strong, inducible promoters could lead to enhanced production of the natural product.
Another avenue of research is the targeted modification of the NRPS itself. By altering the specificity of the adenylation domains, it may be possible to incorporate different amino acid building blocks into the this compound scaffold, leading to the creation of a library of novel derivatives. biorxiv.org This approach, often referred to as "mutasynthesis" or "combinatorial biosynthesis," has been successfully applied to other non-ribosomal peptides.
Furthermore, the heterologous expression of the entire this compound biosynthetic gene cluster in a more genetically tractable host organism, such as Streptomyces or yeast, could facilitate large-scale production and further genetic manipulation. mdpi.com This approach requires efficient methods for DNA transfer and stable expression of the large gene cluster in the new host. mdpi.com While challenging, the successful heterologous production of other complex natural products demonstrates the feasibility of this strategy.
Chemical Synthesis and Structural Elucidation of Decatransin and Analogs
Total Synthesis Strategies
The total synthesis of decatransin has been achieved through a combination of advanced synthetic methodologies, primarily centered around a convergent assembly of key fragments. researchgate.netacs.orgnih.gov This approach allows for the efficient construction of the complex macrocyclic structure. researchgate.net
The synthesis of this compound has been successfully carried out using solution-phase peptide synthesis techniques. mdpi.comresearchgate.netnih.gov This approach involves the sequential coupling of amino acid and hydroxy acid residues in a liquid solvent. A key strategy employed is the use of the benzyloxycarbonyl (Cbz) protecting group for the N-terminus of peptide fragments. researchgate.netacs.orgnih.gov This method has proven effective in preventing undesirable side reactions such as diketopiperazine formation and epimerization, which are common challenges in the synthesis of N-alkyl-enriched peptides. researchgate.netacs.orgnih.govresearchgate.net
The synthesis of the linear precursor to this compound was accomplished by preparing three separate peptide fragments, which were then coupled together in a convergent manner. researchgate.netacs.orgnih.gov This fragment-based approach is advantageous for managing the complexity of the large target molecule. researchgate.net
A convergent strategy was central to the successful total synthesis of this compound. researchgate.netacs.orgnih.gov This involved the synthesis of three key fragments: a dipeptide, a tripeptide, and a pentapeptide, which were then coupled together. rsc.org The coupling of these N-alkyl-enriched peptide fragments was achieved using various reagents to form the amide bonds. mdpi.comresearchgate.netnih.gov For instance, the coupling of the dipeptide and tripeptide fragments to form a pentapeptide was facilitated by reagents like PyBroP. rsc.org The final coupling of the resulting octapeptide with the remaining fragment was achieved using coupling agents such as HATU, EDCI/HOAt, or PyBrOP. mdpi.comrsc.orgnih.gov This convergent approach streamlined the assembly of the linear precursor of this compound. researchgate.netacs.org
Table 1: Key Peptide Fragments and Coupling Reagents in this compound Synthesis
| Fragment 1 | Fragment 2 | Coupling Reagent | Resulting Fragment | Reference |
|---|---|---|---|---|
| Dipeptide | Tripeptide | PyBroP | Pentapeptide | rsc.org |
| Octapeptide | Hydroxy acid | HATU/DIEA/CH2Cl2 | Linear Precursor | rsc.org |
The final and most critical step in the synthesis of this compound is the macrolactonization, the formation of the large ester ring. rsc.orgrsc.org After assembling the linear precursor, several macrolactonization methods were attempted, including those using MNBA or TCBC, which were unsuccessful. rsc.orgresearchgate.net
Ultimately, the Mitsunobu reaction proved to be the most effective method for this crucial transformation. rsc.orgmdpi.comresearchgate.netacs.orgnih.govrsc.orgnih.gov This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3) or tri(4-fluorophenyl)phosphine, and an azodicarboxylate, like diisopropyl azodicarboxylate (DIAD), to facilitate the intramolecular esterification. rsc.orgmdpi.comrsc.orgnih.govorganic-chemistry.orgmdpi.com
Table 2: Mitsunobu Reaction Conditions for this compound Macrocyclization
| Phosphine Reagent | Azodicarboxylate | Solvent | Yield | Stereochemical Outcome | Reference |
|---|---|---|---|---|---|
| PPh3 | DIAD | THF | 44% | Inversion | rsc.orgrsc.org |
The synthesis of this compound required precise control over the stereochemistry of its constituent building blocks. researchgate.netacs.orgnih.gov One of the key non-proteinogenic components of this compound is a 2-hydroxy-5-methylhexanoic acid residue. researchgate.netacs.orgnih.gov To obtain the necessary stereoisomers of this precursor, the Evans asymmetric alkylation reaction was employed. acs.orgresearchgate.netacs.orgnih.govfigshare.com
This powerful method utilizes a chiral auxiliary, an oxazolidinone, to direct the alkylation of an enolate, thereby establishing a new stereocenter with high diastereoselectivity. rsc.org By using this technique, both the (R)- and (S)- enantiomers of the 2-hydroxy-5-methylhexanoic acid derivative were prepared, which were essential for the synthesis of the two possible diastereomers of this compound to ultimately determine the correct stereostructure of the natural product. acs.orgresearchgate.netacs.orgnih.gov
Macrolactone and Macrocyclization Techniques (e.g., Mitsunobu Reaction)
Structural Determination Methodologies
The definitive structural elucidation of this compound, particularly its absolute configuration, was a significant challenge that was ultimately resolved through total synthesis. rsc.orgacs.orgresearchgate.netacs.org
Initial analysis of the natural product provided its planar structure and the relative stereochemistry of most of its components. nih.gov However, the absolute configuration at the α-position of the 2-hydroxy-5-methylhexanoic acid residue remained unknown. acs.org To resolve this ambiguity, a strategy of synthesizing both possible diastereomers, (1αR)-decatransin and (1αS)-decatransin, was undertaken. acs.org
The comparison of the spectroscopic data (¹H and ¹³C NMR) and the retention times from UPLC/MS analysis of the synthetic diastereomers with those of the natural this compound provided the conclusive answer. mdpi.comacs.orgnih.gov The data for the synthetic (1αR)-decatransin were identical to those of the natural product, while the (1αS)-epimer showed different spectral and chromatographic properties. acs.orgnih.gov
Furthermore, the biological activity of the synthetic compounds was compared to the natural product. Synthetic (1αR)-decatransin exhibited potent cytotoxicity against HCT-116 cells, comparable to natural this compound, whereas the (1αS)-epimer was significantly less active. acs.orgnih.gov This convergence of spectroscopic, chromatographic, and biological data unequivocally established the absolute configuration of natural this compound as (1αR). acs.org
Table 3: Comparison of Natural and Synthetic this compound Properties
| Compound | ¹H and ¹³C NMR Spectra | UPLC/MS Retention Time | Cytotoxicity (HCT-116 IC50) | Reference |
|---|---|---|---|---|
| Natural this compound | Matches (1αR)-1a | Matches (1αR)-1a | 0.0030 µM | mdpi.comacs.orgnih.gov |
| Synthetic (1αR)-1a | - | - | 0.019 µM | mdpi.comacs.orgnih.gov |
Comparative Analysis of Synthetic and Natural Samples
The definitive structural confirmation of a complex natural product like this compound relies on total synthesis, followed by a meticulous comparison of the synthetic compound with the authentic sample isolated from its natural source. This comparative analysis is crucial for validating the proposed structure, including its absolute stereochemistry.
The total synthesis of this compound enabled a direct comparison between the synthetic and natural materials. rsc.orgrsc.org Researchers found that the spectral data for the synthetic version of this compound, specifically (1αR)-22, were in good agreement with those of the isolated natural product. rsc.orgrsc.org This concordance in spectral properties is a primary indicator of structural identity.
Further validation was achieved by comparing the chromatographic behavior and biological activity. mdpi.comnih.gov Both synthetic and natural this compound were characterized using 1D and 2D Nuclear Magnetic Resonance (NMR) studies and Ultra-Performance Liquid Chromatography/Mass Spectrometry (UPLC/MS). mdpi.com The synthetic compound designed with the correct (R)-configuration at the 1α position demonstrated chemical shifts and retention times that matched those of the natural sample. mdpi.comnih.gov
The biological activities of the natural and synthetic samples were assessed through cytotoxicity assays against the HCT-116 human colon carcinoma cell line. While both the natural and the correctly configured synthetic sample showed potent activity, the natural this compound exhibited a slightly higher potency. mdpi.comnih.gov In contrast, the synthetic epimer with an (S)-configuration at the 1α position displayed no cytotoxic activity, underscoring the stereospecificity of this compound's biological function. mdpi.comnih.gov
| Sample | Configuration | IC50 Value (µM) | Reference |
|---|---|---|---|
| Natural this compound | (1αR) | 0.0030 | mdpi.comnih.gov |
| Synthetic this compound | (1αR) | 0.019 | mdpi.comnih.gov |
| Synthetic Epimer | (1αS) | No Activity | mdpi.comnih.gov |
Synthesis of this compound Derivatives and Analogs
The successful total synthesis of this compound has paved the way for further investigations into its structure-activity relationships (SAR). rsc.orgrsc.org The creation of derivatives and analogs is a critical step in medicinal chemistry to identify the key structural features responsible for biological activity, and to potentially develop new compounds with improved therapeutic properties. By systematically modifying the this compound scaffold, researchers can probe the importance of specific functional groups and amino acid residues.
Strategies for Structural Modification
Structural modification of complex cyclic peptides like this compound is guided by both synthetic feasibility and an understanding of the molecule's biological target. This compound inhibits the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. rsc.orgnih.gov Cryo-electron microscopy (cryo-EM) studies have elucidated the binding structures of this compound and other inhibitors within a common lipid-exposed pocket of Sec61. rsc.orgnih.govresearchgate.net This structural information is invaluable for structure-based drug design, allowing for rational modifications to optimize binding affinity and biological activity. rsc.orgresearchgate.net
Key strategies for modifying the this compound structure include:
N-Alkylation: The backbone amides of this compound are already highly N-alkylated, a feature that contributes to the cell permeability of cyclic peptides. rsc.org Further N-alkylation is a common strategy to enhance the bioavailability and metabolic stability of peptide-based drug candidates. researchgate.net
Functional Group Modification: SAR studies on synthetic products have revealed that certain functional groups may not be essential for cytotoxicity. For instance, the β-hydroxy group in the non-proteinogenic amino acid residue of this compound was found to be non-essential for its activity. researchgate.net This allows for the synthesis of simplified analogs where this group is removed or replaced, potentially streamlining the synthetic process without compromising biological function.
Amino Acid Substitution: Replacing the native amino acids with other proteinogenic or non-proteinogenic residues can help map the interaction points with the Sec61 target. This can lead to the discovery of analogs with enhanced potency or selectivity.
Incorporation of Non-Proteinogenic Amino Acids
This compound is a prime example of a natural product containing a rich array of non-proteinogenic amino acids, which are incorporated during its biosynthesis by a non-ribosomal peptide synthetase (NRPS). rsc.orgcore.ac.uk These unusual building blocks are fundamental to its complex structure and potent biological activity.
| Non-Proteinogenic Amino Acid | Reference |
|---|---|
| Pipecolic Acid (three residues) | rsc.orgcore.ac.uk |
| Homoleucine | rsc.orgcore.ac.uk |
| Methylhomoleucine (two residues) | rsc.org |
| Methylthreonine | rsc.org |
| Methylisoleucine | rsc.org |
The synthesis of this compound analogs involves the strategic incorporation of other non-proteinogenic amino acids to further explore the chemical space and optimize activity. The incorporation of these building blocks into peptide structures is a well-established field in synthetic chemistry. nih.govnih.gov
Common methods include:
Solid-Phase Peptide Synthesis (SPPS): This is a cornerstone of modern peptide synthesis, allowing for the sequential addition of amino acids (both proteinogenic and non-proteinogenic) to a solid support. mdpi.comnih.gov By using appropriately protected non-canonical amino acid building blocks, a wide variety of analogs can be generated efficiently.
Solution-Phase Synthesis: For complex fragments or cyclization steps, solution-phase synthesis remains a powerful approach. The synthesis of this compound itself involved the convergent coupling of three peptide fragments in solution. researchgate.netnih.govacs.org
Advanced Biosynthetic Methods: While not yet applied to this compound specifically, advanced techniques like amber stop codon suppression allow for the site-specific incorporation of non-canonical amino acids into peptides and proteins produced in cellular systems. nih.govfrontiersin.org This technology expands the toolbox for creating novel peptide analogs by leveraging the cell's translational machinery. nih.govfrontiersin.org
These synthetic strategies provide the necessary tools to create a diverse library of this compound analogs, enabling a thorough investigation of its SAR and the development of next-generation Sec61 inhibitors.
Molecular and Cellular Mechanisms of Action
Identification of the Sec61/SecYEG Translocon as the Primary Target
The primary cellular target of decatransin was conclusively identified as the Sec61 translocon complex, the central machinery for protein translocation into the endoplasmic reticulum (ER). nih.govresearchgate.net This identification was achieved through a combination of genetic and biochemical approaches. Chemogenomic profiling in Saccharomyces cerevisiae first pointed to the Sec61 complex as the likely target. nih.govnih.gov Subsequent unbiased, genome-wide mutagenesis studies in both yeast and human cells solidified this finding. These studies revealed that dominant mutations conferring resistance to this compound were located in the gene encoding the core subunit of the translocon, Sec61p in yeast and Sec61α1 in mammalian cells. nih.govnih.gov
Further investigations demonstrated the broad-spectrum activity of this compound, as it was also found to inhibit protein translocation through SecYEG, the bacterial homolog of the Sec61 translocon. nih.govnih.govmdpi.com This cross-inhibitory activity highlights that this compound targets a functionally conserved site within these essential protein-conducting channels across different domains of life. nih.govnih.gov
Inhibition of Protein Translocation Pathways
This compound acts as a broad-spectrum inhibitor, blocking protein translocation regardless of the specific targeting pathway or mode of translocation. mdpi.com It effectively halts both co-translational and post-translational translocation processes. nih.govresearchgate.netnih.gov
This compound potently inhibits co-translational translocation, a process where a protein is imported into the ER concurrently with its synthesis on a ribosome. nih.govnih.gov The compound is thought to function by preventing the insertion of the signal sequence of the nascent polypeptide chain into the translocation pore. nih.gov One hypothesis suggests that hydrophobic, peptide-like inhibitors such as this compound may mimic signal peptides, allowing them to bind within the translocon channel. nih.gov This binding is proposed to stabilize the closed conformation of the channel, thereby physically obstructing the entry of incoming nascent chains and blocking their passage into the ER lumen. nih.gov
The inhibitory action of this compound extends to post-translational translocation, where fully synthesized proteins are imported into the ER. nih.govnih.govfrontiersin.orgfrontiersin.org The ability to block this pathway demonstrates that the mechanism of this compound is independent of a translating ribosome. nih.govresearchgate.netnih.gov This distinguishes it from inhibitors that might only interfere with the coupling of translation and translocation, underscoring its direct action on the translocon channel itself.
A crucial aspect of this compound's mechanism is its independence from the initial targeting steps of the co-translational pathway. nih.govfrontiersin.orgfrontiersin.org Research has shown that this compound does not interfere with the recognition of the signal sequence by the Signal Recognition Particle (SRP) or the subsequent targeting of the ribosome-nascent chain complex to the SRP receptor (SR) on the ER membrane. nih.govnih.gov Its inhibitory effect occurs after the ribosome-nascent chain complex has successfully docked with the translocon, acting directly at the level of the channel to prevent the subsequent translocation step. nih.gov
Mechanism of Post-translational Translocation Inhibition
Interactions with the Sec61 Translocon Complex
High-resolution structural studies have provided detailed insights into how this compound interacts with the Sec61 complex to exert its inhibitory function.
This compound binds directly to the largest and most conserved subunit of the translocon, Sec61α. nih.govmdpi.com Cryo-electron microscopy has revealed that this compound, along with several other structurally diverse Sec61 inhibitors, occupies a common binding pocket within this subunit. nih.govbiorxiv.orgresearchgate.net This binding site is located within a hydrophobic cavity formed at the partially open lateral gate of the Sec61 channel, approximately halfway across the membrane. nih.govbiorxiv.org
The pocket is primarily formed by transmembrane helices (TMs) 2b, 3, and 7 of Sec61α. nih.govbiorxiv.org The binding of this compound within this site is thought to stabilize the plug domain—a helical segment that occludes the pore in the channel's idle state—in a closed conformation, thereby preventing the channel from opening to allow polypeptide passage. researchgate.net
Genetic resistance studies corroborate the structural findings. Mutations that confer resistance to this compound are clustered within the Sec61α subunit, particularly in regions that form the inhibitor-binding pocket, including the plug domain. nih.govfrontiersin.orgfrontiersin.org
Interactive Data Table: this compound Resistance Mutations in Sec61α
| Species | Sec61α Ortholog | Mutation | Resistance Level | Reference(s) |
| Homo sapiens | SEC61A1 | R66G | - | nih.gov |
| Homo sapiens | SEC61A1 | R66I | - | nih.gov |
| Homo sapiens | SEC61A1 | R66K | - | nih.gov |
| S. cerevisiae | Sec61p | Q129L | Strong to Moderate | frontiersin.orgfrontiersin.org |
Role of the Plug Domain and Lateral Gate in Inhibition
The inhibitory action of this compound is intrinsically linked to its interaction with two critical components of the Sec61α subunit: the plug domain and the lateral gate. The Sec61 translocon, in its resting state, is sealed by a short helical segment known as the plug, which occludes the central pore from the lumenal side of the endoplasmic reticulum (ER). mdpi.com The lateral gate, formed by the transmembrane helices TM2, TM3, TM7, and TM8, provides an exit for the transmembrane domains of nascent proteins into the lipid bilayer. mdpi.com
Cryo-electron microscopy studies have revealed that this compound, along with a range of other structurally diverse Sec61 inhibitors, binds to a common, lipid-exposed pocket. biorxiv.orgnih.govresearchgate.netbiorxiv.org This binding site is strategically located, formed by the interface of the partially open lateral gate and the plug domain of the channel. biorxiv.orgnih.govresearchgate.netbiorxiv.org The critical role of this region is substantiated by mutagenesis studies in both yeast and mammalian cells, which consistently identify resistance-conferring mutations in or near the plug domain and the lumenal end of the lateral gate helices. nih.govnih.gov For instance, mutations at residue R66 in the plug domain of human Sec61α1 have been shown to confer resistance. nih.gov Similarly, the S71 residue, located near the plug, has been identified as a key site for resistance to both this compound and coibamide A. mdpi.com The clustering of these resistance mutations at this specific binding pocket underscores that the plug and lateral gate are the primary determinants of this compound's inhibitory function. biorxiv.orgnih.govresearchgate.net
Proposed Model for Stabilization of a Closed Conformation
The prevailing mechanistic model for this compound's action posits that it functions by locking the Sec61 translocon in a closed, non-functional state. biorxiv.orgnih.gov Structural analyses indicate that the binding of this compound to its pocket on Sec61α stabilizes the plug domain in a closed conformation. biorxiv.orgnih.govresearchgate.net This action effectively prevents the pore from opening, thereby blocking the channel to incoming polypeptides and inhibiting the translocation process. biorxiv.orgnih.govresearchgate.net
This model is supported by genetic evidence involving prl (protein localization) mutations, which are known to destabilize the closed state of the translocon and facilitate the translocation of proteins with defective signal sequences. nih.govresearchgate.net The observation that many of these prl mutants exhibit resistance to this compound suggests that the inhibitor's efficacy relies on its ability to bind to and stabilize the very conformation that these mutations destabilize. nih.govresearchgate.net It is proposed that this compound binds to the closed translocon or to an early intermediate stage of channel opening, preventing the signal sequence from fully inserting and committing the channel to translocation. nih.gov By clamping the plug and lateral gate, this compound traps the channel in an inactive state, effectively halting both co- and post-translational protein import into the ER. nih.govescholarship.orgbiologists.com
Comparative Analysis with Other Sec61 Inhibitors
Structural and Mechanistic Similarities and Distinctions (e.g., Cotransins, Apratoxins, Mycolactones)
This compound belongs to a growing class of natural products that target the Sec61 translocon, sharing both common principles and unique characteristics with other inhibitors like cotransins, apratoxins, and mycolactones.
Similarities: A remarkable convergence in mechanism is the shared binding site. biorxiv.orgresearchgate.netbiorxiv.org Despite significant structural diversity—this compound is a cyclic decadepsipeptide, cotransins are cyclic heptadepsipeptides, apratoxins are also cyclodepsipeptides, and mycolactone (B1241217) is a macrolide—they all occupy a common hydrophobic pocket formed at the interface of the Sec61α plug and lateral gate. biorxiv.orgresearchgate.netbiorxiv.orgnih.govmdpi.com The primary mechanism of action is also shared: these molecules all stabilize the closed conformation of the Sec61 channel, preventing the plug's displacement and subsequent pore opening. biorxiv.orgnih.govresearchgate.net This is further supported by competitive binding assays, where mycolactone, for example, competes directly with cotransin (B10778824) for binding to Sec61α. mdpi.comrupress.org
Distinctions: Despite these similarities, crucial differences exist. This compound is a broad-spectrum inhibitor, blocking the translocation of both co- and post-translationally targeted substrates largely independent of their specific signal sequence. mdpi.comnih.gov In contrast, some inhibitors exhibit substrate selectivity. Certain cotransins, for instance, are known to inhibit a specific subset of secretory and membrane proteins. mdpi.comrupress.org Mycolactone also shows differential inhibition, being generally more effective against co-translational translocation than post-translational translocation of certain small secretory proteins. nih.gov Apratoxin A, like this compound, appears to be a more general, non-selective inhibitor. rupress.orgrsc.org
The structural differences between the molecules, such as this compound being a 10-residue peptide versus the 7-residue cotransins, lead to distinct interactions within the common binding pocket, which is reflected in the patterns of resistance mutations they elicit. nih.govnih.gov While there is significant overlap in resistance mutations for this compound and cotransins, some mutations affect inhibition by only one of the two chemotypes, indicating a similar but not identical binding mode. mdpi.comnih.govnih.gov
Cross-species Activity against Eukaryotic (Yeast, Mammalian) and Prokaryotic (SecYEG) Translocons
A notable feature of this compound is its remarkable cross-species activity. nih.govnih.gov It demonstrates potent inhibition of the Sec61 translocon in evolutionarily distant eukaryotes, including both fungi (S. cerevisiae) and mammals (human cells). nih.govnih.gov This is consistent with the high degree of conservation of the Sec61α subunit between yeast and humans. nih.gov
More strikingly, this compound also inhibits the prokaryotic homolog of the translocon, the SecYEG complex in bacteria such as E. coli. mdpi.comnih.govnih.govresearchgate.net This is particularly significant because the sequence identity between eukaryotic Sec61α and bacterial SecY is low (less than 17%), and there is a lack of sequence conservation in the critical plug domain. nih.gov This suggests that this compound and related compounds like cotransins recognize a conserved structural feature or a conformational state of the translocon channel rather than a specific, highly conserved amino acid sequence. nih.gov This broad activity across kingdoms highlights the fundamental nature of the inhibitory mechanism, targeting a universally critical step in protein translocation. mdpi.comnih.gov
Compound Reference Table
| Compound Name | Chemical Class |
| Apratoxin | Cyclic depsipeptide |
| Coibamide A | Cyclic depsipeptide |
| Cotransin | Cyclic heptadepsipeptide |
| This compound | Cyclic decadepsipeptide |
| Mycolactone | Macrolide |
Comparative Inhibitor Analysis
| Inhibitor | Primary Mechanism | Substrate Specificity | Cross-Species Activity (Eukaryotic/Prokaryotic) |
| This compound | Stabilizes closed conformation of Sec61 by binding to a plug/lateral gate pocket. biorxiv.orgnih.govresearchgate.net | Broad-spectrum; inhibits co- and post-translational translocation largely independent of signal sequence. mdpi.comnih.gov | Yes (e.g., Yeast, Mammalian, E. coli). mdpi.comnih.govnih.gov |
| Cotransins | Stabilizes closed conformation of Sec61 by binding to a plug/lateral gate pocket. mdpi.combiorxiv.org | Substrate-selective; inhibits a subset of proteins. mdpi.comrupress.org | Yes (e.g., Yeast, Mammalian, E. coli). nih.govresearchgate.net |
| Apratoxins | Stabilizes closed conformation of Sec61 by binding to a plug/lateral gate pocket. biorxiv.orgrsc.org | Generally non-selective. rupress.orgrsc.org | Yes (e.g., Mammalian). rupress.org |
| Mycolactones | Stabilizes closed conformation of Sec61 by binding to a plug/lateral gate pocket. mdpi.combiorxiv.org | Shows some differential effects between co- and post-translational translocation. nih.gov | Primarily studied in eukaryotes. |
Structure Activity Relationship Sar Studies
Identification of Essential Structural Motifs for Biological Activity
Decatransin is a cyclic decadepsipeptide, a structural classification that is fundamental to its biological function. medchemexpress.com Its 30-membered ring structure is composed of nine amino acids and one 2-hydroxy-5-methylhexanoic acid. rsc.org A key feature of this compound's architecture is the high degree of N-alkylation on its backbone, which is thought to contribute to the cell permeability of cyclic peptides. rsc.org
The molecule contains several non-proteinogenic (unnatural) amino acids, including three pipecolic acids, homoleucine, two methylhomoleucines, methylthreonine, alanine, and methylisoleucine. rsc.org The presence of these unusual and hydrophobic amino acids is crucial. nih.govresearchgate.net It is hypothesized that hydrophobic, peptide-like molecules such as this compound mimic signal peptides, allowing them to engage with the Sec translocon. nih.gov Their cyclic structure, however, prevents the subsequent steps of translocation, effectively blocking the channel for incoming natural substrates. researchgate.netnih.gov
Cryo-electron microscopy (cryo-EM) studies have revealed that this compound, along with other structurally diverse Sec61 inhibitors, binds to a common, lipid-exposed pocket. nih.govbiorxiv.org This pocket is formed by the partially open lateral gate and the plug domain of the Sec61α subunit. nih.govbiorxiv.org The binding of this compound within this hydrophobic environment, which is open towards the lipid phase of the membrane, is dominated by van der Waals interactions between the apolar groups of the inhibitor and hydrophobic side chains from the lateral gate, plug, and pore ring of Sec61α. biorxiv.orgresearchgate.net
Impact of Specific Amino Acid Residues and Modifications on Potency
The potency of this compound is intrinsically linked to its interaction with specific amino acid residues within the Sec61α binding pocket. While SAR studies involving systematic modification of this compound's own amino acids are emerging with its total synthesis, significant understanding comes from studying resistance mutations in the Sec61 protein. rsc.orgrsc.org
Genetic studies have pinpointed several mutations in Sec61α that confer resistance to this compound, highlighting the residues critical for its binding and function. frontiersin.org A notable example is the Q129L mutation in yeast Sec61α, which corresponds to Q127L in human Sec61α. frontiersin.orgfrontiersin.org This mutation results in strong to moderate resistance against this compound, indicating that this glutamine residue plays a crucial role in the inhibitor's efficacy. frontiersin.orgfrontiersin.org The location of resistance mutations within the plug domain and lateral gate underscores the importance of these regions in mediating the inhibitory effect. frontiersin.orgrsc.org The substitution of an amino acid can alter the three-dimensional structure of the protein, potentially disrupting the binding configuration and reducing the inhibitor's functional impact. quora.com
Analysis of Stereochemical Influences on Inhibitory Activity
Stereochemistry plays a definitive role in the biological activity of this compound. The molecule possesses multiple chiral centers, meaning numerous stereoisomers are possible. rsc.org The total synthesis of this compound was instrumental in resolving its absolute configuration and assessing the biological importance of its stereochemistry. rsc.orgmdpi.com
Researchers synthesized two key epimers of this compound, focusing on the stereocenter at the 1α position of the 2-hydroxy-5-methylhexanoic acid moiety. rsc.orgmdpi.com Through comparison with the natural product, the active configuration was determined to be (1αR). rsc.orgrsc.org When tested for cytotoxicity against HCT-116 human colon carcinoma cells, the synthetic (1αR) isomer of this compound demonstrated potent activity, with an IC₅₀ value of 0.019 μM, which was in close agreement with the natural compound. mdpi.com In stark contrast, the synthetic epimer with the (S) configuration at the same position exhibited no cytotoxic activity against the same cell line. mdpi.com This demonstrates that a specific three-dimensional arrangement of atoms is essential for this compound's ability to bind to Sec61 and exert its inhibitory effect.
Genetic Mutagenesis as a Tool for SAR Elucidation
Genetic mutagenesis has been a powerful, unbiased tool for identifying the direct molecular target of this compound and for elucidating the structural basis of its activity. researchgate.netnih.gov By selecting for cells that can survive in the presence of the inhibitor, researchers have been able to map the specific amino acid changes that disrupt its function. nih.gov
Resistance-Conferring Mutations in Sec61 and Their Mapping
Unbiased, genome-wide mutagenesis screens in both the yeast Saccharomyces cerevisiae and in human HCT116 cells have successfully identified the Sec61 translocon as the conserved target of this compound. nih.govrsc.orgnih.gov These screens revealed that dominant mutations in the gene encoding the primary channel-forming subunit, Sec61p in yeast or Sec61α1 in humans, conferred resistance to the compound. medchemexpress.comresearchgate.netnih.gov
The identified mutations are conspicuously concentrated in specific regions of the Sec61α protein, primarily the lumenal plug domain and the lateral gate helices (TM2, TM3, TM7, and TM8). nih.govnih.govrsc.org In human Sec61α1, mutations such as R66G, R66I, and R66K have been identified. nih.govresearchgate.net Notably, some mutations are conserved across species; for instance, the S72F mutation in yeast corresponds to the S71F mutation in humans. nih.gov The S71 residue has also been implicated in resistance to other Sec61 inhibitors like coibamide A and mycolactone (B1241217). mdpi.comresearchgate.net
The following table summarizes key resistance-conferring mutations identified in yeast and human cells.
| Organism | Gene | Mutation | Location/Domain | Effect on this compound Sensitivity |
|---|---|---|---|---|
| Human (HCT116) | SEC61A1 | R66G/I/K | Plug Domain | Resistance nih.govresearchgate.net |
| Human (HCT116) | SEC61A1 | S71F | Plug/Lateral Gate Region | Resistance nih.gov |
| Yeast (S. cerevisiae) | SEC61 | S72F | Plug/Lateral Gate Region | Resistance nih.gov |
| Yeast (S. cerevisiae) | SEC61 | Q129L | Plug Domain | Strong to moderate resistance frontiersin.orgfrontiersin.org |
| Yeast (S. cerevisiae) | SEC61 | Multiple mutations | Constriction Ring, TM2 | Strong resistance nih.gov |
Correlation Between Mutations and Binding Modes
The mapping of resistance mutations provides a clear correlation between the structure of the Sec61 channel and the binding mode of this compound. All known Sec61 inhibitors, including this compound, bind to a common pocket formed by the plug and the partially open lateral gate. nih.govresearchgate.net The clustering of resistance mutations precisely at this binding site confirms its significance. nih.govbiorxiv.org
The structural data suggests a mechanism whereby inhibitors stabilize the plug domain in a closed state, which in turn prevents the protein-translocation pore from opening to accept a substrate protein. nih.govresearchgate.netresearchgate.net Resistance mutations likely function in one of two ways. They may directly disrupt the inhibitor-binding surface, reducing binding affinity. nih.gov Alternatively, some mutations, particularly those known as prl (protein localization) mutations that destabilize the closed state of the translocon, may confer resistance by increasing the flexibility of the channel. nih.govresearchgate.net This increased flexibility could allow the translocon to more easily release the inhibitor, overcoming the stabilized block. researchgate.netnih.gov Therefore, the location and effect of these mutations strongly support a binding model where this compound acts as a molecular wedge, locking the translocon's gate, and mutations confer resistance by either altering the lock or making the gate easier to open. researchgate.net
Advanced Research Methodologies Applied to Decatransin
Chemogenomic Profiling in Saccharomyces cerevisiae
Chemogenomic profiling in the model organism Saccharomyces cerevisiae (baker's yeast) was a pivotal first step in identifying the biological target of decatransin. researchgate.netnih.gov This high-throughput screening approach leverages the comprehensive collection of yeast deletion mutants to identify genes and pathways that are sensitive to a particular compound. When yeast cells were treated with this compound, the resulting chemogenomic profiles, obtained through haploinsufficiency profiling (HIP) and homozygous profiling (HOP), showed a strong correlation with the profiles of known inhibitors of the Sec61 translocon, such as the cyclic heptadepsipeptide HUN-7293 (also known as cotransin). researchgate.netnih.govnih.gov
The Sec61 translocon is the central machinery responsible for protein translocation across and integration into the endoplasmic reticulum membrane. nih.gov The similarity in the profiles strongly suggested that this compound targets a component of this essential cellular process. Specifically, the high-resolution HIP and HOP platform identified all core subunits of the heptameric translocon complex as being implicated in the response to this compound. nih.gov This powerful, unbiased approach allowed researchers to rapidly narrow down the potential targets of this compound to the Sec61 complex without prior knowledge of its mechanism. nih.govimedpub.com
Table 1: Key Findings from Chemogenomic Profiling of this compound
| Feature | Observation | Implication | Reference |
| Profiling Method | Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) in S. cerevisiae | Identification of genes and pathways affected by this compound. | nih.govimedpub.com |
| Primary Hit | Sec61 translocon complex | The Sec61 complex is the primary target of this compound in yeast. | researchgate.netnih.govnih.gov |
| Profile Similarity | Profiles were similar to those of HUN-7293/cotransin (B10778824). | This compound shares a mechanism of action with a known class of Sec61 inhibitors. | researchgate.netnih.govnih.gov |
Unbiased Genome-Wide Mutagenesis and Sequencing in Model Organisms
To confirm the findings from chemogenomic profiling and to pinpoint the direct binding partner of this compound, researchers employed unbiased, genome-wide mutagenesis followed by whole-genome sequencing. researchgate.netnih.gov This powerful genetic approach involves inducing random mutations in a population of cells and then selecting for individuals that exhibit resistance to the compound . The genomes of these resistant mutants are then sequenced to identify the specific mutations responsible for the resistance phenotype.
This methodology was applied to both yeast (S. cerevisiae) and human mammalian cells (HCT116). researchgate.netnih.govnih.gov In both organisms, dominant mutations conferring resistance to this compound were identified exclusively in the gene encoding the core subunit of the translocon: SEC61 in yeast (encoding Sec61p) and SEC61A1 in humans (encoding Sec61α). researchgate.netnih.govnih.gov The identification of resistance mutations in the same gene across different species underscored the conserved nature of this compound's target and mechanism of action. nih.gov This approach provided definitive evidence that Sec61 is the direct physical target of this compound. nih.govnovartis.comdntb.gov.ua
Table 2: Results of Genome-Wide Mutagenesis and Sequencing for this compound Resistance
| Organism | Cell Line | Mutagenesis Method | Key Finding | Reference |
| Saccharomyces cerevisiae | Drug-efflux-compromised yeast | Chemical mutagenesis | Dominant resistance mutations identified in the SEC61 gene. | researchgate.netnih.gov |
| Homo sapiens | HCT116 | Ethyl methanesulfonate (B1217627) (EMS) and N-ethyl-N-nitrosourea (ENU) | Dominant resistance mutations identified in the SEC61A1 gene. | researchgate.netnih.gov |
In vitro Translation-Translocation Assays for Mechanistic Characterization
With the Sec61 translocon confirmed as the target of this compound, in vitro translation-translocation assays were utilized to dissect the specific mechanism of inhibition. researchgate.netnih.gov These cell-free assays reconstitute the essential components of protein translocation—ribosomes, mRNA, and microsomal membranes (which contain the Sec61 translocon)—allowing for a detailed examination of the process in a controlled environment. biologists.combiologists.com
Biochemical analyses using these assays revealed that this compound inhibits the translocation of both co-translationally and post-translationally targeted protein substrates into the endoplasmic reticulum. nih.govnih.gov This indicates that the inhibitory action of this compound is not dependent on the presence of a translating ribosome physically coupled to the translocon. nih.govnih.gov Furthermore, this compound was found to inhibit the translocation of a variety of substrates, suggesting it acts as a broad-spectrum inhibitor of the Sec61 channel, unlike some other Sec61 inhibitors that show substrate specificity. mdpi.com Interestingly, these studies also demonstrated that this compound can inhibit the bacterial homolog of the Sec61 complex, SecYEG, highlighting the deeply conserved nature of its target site. nih.govnih.gov
Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis of Inhibitor-Target Complexes
To understand the molecular basis of this compound's inhibitory activity, cryo-electron microscopy (cryo-EM) was employed to determine the high-resolution structure of the human Sec61 complex bound to the inhibitor. escholarship.orgrcsb.org Cryo-EM allows for the visualization of macromolecular complexes in their near-native state, providing unprecedented insights into their architecture and the interactions between proteins and small molecules.
The cryo-EM structure of the human Sec61 complex in complex with this compound was solved at a resolution of 2.85 Å. rcsb.orgebi.ac.uk This detailed structural information revealed that this compound, along with several other structurally distinct Sec61 inhibitors, binds to a common pocket. escholarship.orgebi.ac.uk This binding site is located in a lipid-exposed region formed by the partially open lateral gate and the plug domain of Sec61α. escholarship.orgebi.ac.uk The structure shows that the binding of this compound stabilizes the plug domain in a closed conformation, which in turn prevents the opening of the protein-conducting pore, thereby blocking the passage of nascent polypeptide chains. escholarship.orgebi.ac.uk
Table 3: Cryo-EM Structural Data for this compound-Inhibited Human Sec61 Complex
| PDB ID | EMD ID | Resolution | Method | Key Structural Insight | Reference |
| 8DNY | EMD-27584 | 2.85 Å | Cryo-Electron Microscopy (Single Particle) | This compound binds to a common pocket on Sec61, stabilizing the closed state of the channel. | rcsb.orgebi.ac.ukpdbj.org |
Photo-Crosslinking and Affinity Labeling Techniques
Photo-crosslinking and affinity labeling are powerful chemical biology techniques used to identify the direct binding partners of a small molecule within a complex cellular environment. acs.org These methods involve synthesizing a version of the compound that incorporates a photoreactive group and a tag for detection or enrichment. Upon photoactivation, the photoreactive group forms a covalent bond with the nearest protein, allowing for the identification of the target.
While specific photo-crosslinking studies dedicated solely to this compound are not extensively detailed in the primary literature, this methodology was crucial in identifying Sec61α as the target of the related cotransin family of inhibitors. nih.govnih.gov Furthermore, the principle of competitive binding, where this compound could compete with a photo-affinity probe of another Sec61 inhibitor, would be a valid approach to confirm a shared binding site. nih.gov The successful application of these techniques with other Sec61 inhibitors like cotransin and coibamide A underscores their importance in validating the direct target and mapping the binding site of such compounds. nih.govresearchgate.net
Computational and Molecular Modeling Studies
Computational and molecular modeling studies have played a significant role in complementing the experimental data gathered on this compound and other Sec61 inhibitors. researchgate.net These in silico approaches are used to visualize and analyze the interactions between the inhibitor and its target at an atomic level, to rationalize the effects of resistance mutations, and to guide the design of new, more potent, or selective analogs. researchgate.netrsc.org
In the context of this compound, molecular modeling was used to map the identified resistance mutations from yeast and human cells onto the three-dimensional structure of the Sec61 complex. researchgate.netnih.gov This mapping revealed that the resistance-conferring mutations cluster in the vicinity of the inhibitor binding pocket, providing a structural rationale for their effect. escholarship.orgnih.gov These mutations likely interfere with the binding of this compound either directly, by altering a contact residue, or indirectly, by inducing a conformational change in the binding site. escholarship.orgnih.gov Such models are invaluable for understanding the structure-activity relationships of Sec61 inhibitors and for the future rational design of novel therapeutics targeting this essential cellular channel. escholarship.orgresearchgate.net
Theoretical and Foundational Implications
Decatransin as a Chemical Probe for Protein Translocation Research
This compound, a cyclic decadepsipeptide isolated from the fungus Chaetosphaeria tulasneorum, has emerged as a crucial chemical probe for investigating the fundamental process of protein translocation. nih.govresearchgate.netnih.gov Its utility in research stems from its specific targeting of the Sec61 translocon in eukaryotes and its bacterial homolog, SecYEG. nih.govnih.gov The Sec61 complex is the primary channel for transporting most secretory and membrane proteins across or into the endoplasmic reticulum (ER) membrane. nih.gov
The value of this compound as a research tool is significantly enhanced by its mechanism of action. Biochemical analyses have confirmed that it inhibits the translocation of both co-translationally and post-translationally translocated substrate proteins. nih.govresearchgate.netnih.gov This demonstrates a mechanism that is independent of a translating ribosome. nih.govnih.gov Unlike some inhibitors that are limited to specific translocation pathways, this compound's ability to block both major routes into the ER makes it a versatile instrument for dissecting the universal mechanics of the Sec61 channel. nih.govfrontiersin.org Studies using this compound have shown that its inhibitory action is not restricted to mammalian systems, as it acts similarly on fungal and bacterial translocation machinery. nih.gov
Chemogenomic profiling and mutagenesis screens in both yeast (Saccharomyces cerevisiae) and human cells have definitively identified the Sec61 translocon as the direct target of this compound. nih.govrsc.org These studies revealed that specific mutations in the gene encoding the core subunit, Sec61α (or Sec61p in yeast), confer resistance to the compound, providing genetic evidence for its site of action. nih.govresearchgate.netrsc.org This specificity allows researchers to use this compound to selectively perturb Sec61 function and study the consequences on cellular protein homeostasis.
Insights into Translocon Dynamics and Gating Mechanisms
The use of this compound has provided significant insights into the dynamic nature of the Sec61 translocon and its complex gating mechanism. The channel must open to allow polypeptide passage but remain sealed to small molecules and ions to maintain the ER's integrity. Research leveraging this compound has helped to illuminate how this is achieved.
Studies involving resistance mutations have been particularly revealing. Unbiased, genome-wide mutagenesis screens in both fungal and mammalian cells identified dominant mutations in Sec61α1 that confer resistance to this compound. nih.govnih.govfrontiersin.org A significant number of these mutations are located within the "plug" domain—a short helical segment that seals the central pore of the inactive channel—and the "lateral gate," which allows transmembrane segments of nascent proteins to exit into the lipid bilayer. nih.govfrontiersin.orgnih.govbiorxiv.org
Cryo-electron microscopy (cryo-EM) structures of the human Sec61 channel inhibited by this compound and other small molecules show that these inhibitors bind to a common, lipid-exposed pocket. biorxiv.org This pocket is formed by the partially open lateral gate and the plug domain. biorxiv.orgnih.gov The binding of this compound stabilizes the plug domain in a closed state, which in turn prevents the protein-translocation pore from opening to accept a nascent polypeptide chain. biorxiv.org This suggests that this compound and similar inhibitors function by locking the translocon in a specific, closed conformation, thereby preventing the necessary dynamic movements required for translocation. nih.gov This mechanism contrasts with simply blocking the pore, instead highlighting an allosteric mode of inhibition that freezes the channel's gating machinery.
Potential as a Lead Compound for Preclinical Research and Development
In pharmaceutical research, a "lead compound" is a chemical compound that has shown promising therapeutic potential and serves as the starting point for further chemical modification to optimize its properties into a viable drug candidate. biostock.seoncodesign-services.comppd.com this compound, as a potent inhibitor of the essential Sec61 translocon, exhibits characteristics that make it a potential lead compound for preclinical research. frontiersin.orgresearchgate.net Its ability to target a fundamental cellular process that is implicated in various diseases, including cancer and viral infections, underscores this potential. frontiersin.orgfrontiersin.org
The process of developing a lead compound involves extensive preclinical studies, including in vitro and in vivo testing to assess efficacy and safety before any human trials. ppd.comglobelapharma.com The goal is to refine the lead structure to enhance its therapeutic effects while minimizing toxicity. oncodesign-services.com Cyclodepsipeptides like this compound are recognized for their potential in drug development, often serving as antibiotics or other therapeutic agents. researchgate.net
The Sec61-mediated protein translocation pathway is central to the biogenesis of a vast number of proteins essential for cell survival, signaling, and structure. By inhibiting this pathway, this compound can profoundly modulate cellular processes. A primary example is its effect on cell proliferation. frontiersin.orgfrontiersin.org Many proteins critical for cell growth and division, such as growth factor receptors and secreted growth factors, are dependent on the Sec61 translocon for their synthesis.
Research has demonstrated that this compound effectively suppresses the proliferation of cells by blocking this essential translocation machinery. frontiersin.orgfrontiersin.org This inhibitory action occurs independently of the initial targeting steps of the protein to the ER membrane, indicating a direct effect on the channel's transport function. frontiersin.orgfrontiersin.org This ability to halt the production of a wide array of proteins required for cell growth makes the Sec61 channel an attractive target for therapies aimed at controlling proliferative diseases, and positions this compound as a valuable lead compound for developing such agents. frontiersin.orgfrontiersin.org
A key feature of this compound that distinguishes it from other Sec61 inhibitors like cotransin (B10778824) is its broad-spectrum activity. frontiersin.orgrupress.org While some inhibitors are substrate-selective, meaning they only block the translocation of a specific subset of proteins, this compound exerts a non-selective and broad inhibitory effect on polypeptides entering the ER. frontiersin.orgrupress.org
This broad-spectrum inhibition applies to both co-translational and post-translational translocation pathways. nih.govfrontiersin.org Comparative studies have shown that while an inhibitor like cotransin displays highly variable activity against different proteins, mycolactone (B1241217) and this compound prevent the production of nearly all tested Sec61 client proteins with high potency. rupress.org This suggests that this compound's mechanism of action does not depend on the specific features of a protein's signal sequence but rather targets a universal aspect of the translocation process. rupress.org This characteristic makes it a powerful tool for achieving a general shutdown of protein secretion and membrane protein insertion, a property that could be therapeutically relevant and provides a strong foundation for preclinical development programs. frontiersin.orgmdpi.com
Future Directions in Decatransin Research
Development of Novel Synthetic Analogs with Tuned Specificity
A critical step forward in decatransin research is the development of novel synthetic analogs. The successful total synthesis of this compound has been a pivotal achievement, as it not only confirmed the compound's absolute stereochemistry but also established a viable pathway for creating structural derivatives. rsc.orgresearchgate.net This capability is the cornerstone for structure-activity relationship (SAR) studies, which are essential for optimizing the compound's properties. rsc.orgmdpi.com
Future synthetic efforts will likely focus on several key goals:
Modulating Specificity: this compound is currently understood to be a substrate-nonselective inhibitor of Sec61, blocking the translocation of a wide range of proteins. rsc.org By systematically modifying its structure—for instance, altering the N-alkylated amino acids or the macrocyclic ring size—researchers can aim to develop analogs with "tuned" specificity. researchgate.net The goal is to create molecules that selectively inhibit the translocation of a smaller, more targeted subset of proteins, similar to the client-selective nature observed with inhibitors like cotransin (B10778824). rsc.orgbiorxiv.org This could potentially reduce off-target effects and enhance the therapeutic window.
Improving Potency and Pharmacokinetics: SAR studies will enable the identification of key structural motifs responsible for its potent biological activity. researchgate.net Analogs can be designed to enhance binding affinity to the Sec61 target or to improve pharmacological properties such as cell permeability and metabolic stability, which are crucial for any potential therapeutic agent.
Creating Tool Compounds: The synthesis of photoaffinity-labeled or fluorescently tagged this compound analogs would create powerful chemical probes. Such tools would be invaluable for biochemical assays aimed at further detailing its binding site and mechanism of action. mdpi.comacs.org
The achievement of this compound's total synthesis has laid the essential groundwork for these future chemical biology and medicinal chemistry explorations. rsc.org
Further Elucidation of Subtle Binding Interactions
While cryo-electron microscopy (cryo-EM) has provided remarkable, near-atomic resolution structures of this compound bound to the human Sec61 complex, there are still subtle aspects of its binding that warrant deeper investigation. rcsb.orgnih.gov These studies revealed that this compound, along with several other structurally diverse inhibitors, binds to a common, lipid-exposed pocket formed by the partially open lateral gate and the plug domain of Sec61α. rcsb.orgnih.gov
Future research in this area will aim to:
Define Dynamic Interactions: Static cryo-EM structures provide a snapshot, but the interaction between this compound and Sec61 is dynamic. Molecular dynamics simulations can be employed to model the conformational changes that Sec61 undergoes upon inhibitor binding and to predict how specific structural modifications in analogs might alter these dynamics. researchgate.net
Map Resistance Mutations to Binding: A number of point mutations in the Sec61α subunit have been identified that confer resistance to this compound. researchgate.netfrontiersin.org These mutations are clustered around the inhibitor-binding pocket. nih.gov Future studies should involve systematically generating and testing these and other mutations to precisely map the residues critical for high-affinity binding. This can clarify why some mutations confer resistance to both this compound and cotransin, while others are specific, hinting at subtle differences in their binding modes. nih.govnih.gov
Investigate the Role of the Lipid Environment: Since the binding pocket is lipid-exposed, the surrounding membrane composition could influence inhibitor binding. nih.gov Reconstituting the Sec61-decatransin complex in different lipid environments could reveal how membrane properties modulate the inhibitor's efficacy.
| Mutated Residue (Human/Yeast) | Location in Sec61α | Observed Effect on this compound | Reference |
|---|---|---|---|
| Q127L (Human) / Q129L (Yeast) | Lateral Gate | Confers strong to moderate resistance. | nih.govfrontiersin.org |
| N300L (Human) / N302L (Yeast) | Near Plug/Lumenal Loop | Confers strong resistance. | nih.gov |
| R66I/G/K (Human) | Plug Domain | Mutations in this region confer resistance to both this compound and cotransins. | nih.gov |
| Multiple Mutations | Plug and Gate Regions | A total of 22 mutations in yeast were found to confer resistance to this compound and/or cotransins, indicating similar but distinct mechanisms. | nih.gov |
Exploration of Downstream Cellular Pathway Modulation
This compound's inhibition of the Sec61 translocon initiates a cascade of downstream cellular effects due to the disruption of protein biogenesis. frontiersin.orgnih.gov While the primary target is known, the broader consequences for cellular signaling and homeostasis are a rich area for future research. As a broad-spectrum inhibitor, this compound impacts the synthesis of a large portion of the secretome and many membrane proteins. mdpi.comresearchgate.net
Future studies should focus on:
Proteomic and Transcriptomic Profiling: Comprehensive proteomic analyses (e.g., using mass spectrometry) of cells treated with this compound can identify the specific proteins whose expression is most significantly downregulated. This will provide an unbiased, global view of the cellular pathways most affected, which could include cell adhesion, growth factor signaling, and immune responses, as key components of these pathways are Sec61 clients. acs.orgfrontiersin.org
Identifying Vulnerabilities: By understanding which pathways are most profoundly disrupted, researchers can identify disease contexts where cells might be particularly vulnerable to this compound. For example, cancers that are highly dependent on the secretion of specific growth factors or signaling molecules may be prime targets. acs.org
Investigating Cellular Stress Responses: Blocking protein translocation into the endoplasmic reticulum (ER) is known to induce cellular stress, such as the unfolded protein response (UPR). Future work should characterize the specific stress signaling pathways activated by this compound and determine whether this activation contributes to its cytotoxic effects.
Expanding the Scope of in vitro and Preclinical Model Studies
Initial studies have demonstrated that this compound has potent cytotoxic activity against various cancer cell lines, including human colon carcinoma (HCT116). researchgate.netmdpi.com The logical next step is to expand these investigations to more complex and physiologically relevant systems to assess its therapeutic potential.
The expansion of these studies would involve:
Broadening Cell Line Screens: Testing this compound and its future analogs against large panels of cancer cell lines (such as the NCI-60 panel) can help identify cancer types that are exceptionally sensitive and reveal potential biomarkers for predicting response. acs.orgacs.org
Utilizing Advanced in vitro Models: Moving beyond traditional 2D cell culture, future studies should employ 3D models such as tumor spheroids and patient-derived organoids. These models more accurately mimic the complex microenvironment of a tumor and provide a better platform for assessing drug efficacy.
Initiating Preclinical Animal Studies: Promising analogs identified from in vitro screening will need to be evaluated in preclinical animal models, such as xenograft mouse models where human tumors are grown in mice. rsc.org These studies are essential for evaluating in vivo efficacy and understanding the compound's behavior in a whole-organism context. Given that other Sec61 inhibitors have been tested in preclinical models for cancer and other diseases, a clear path for this research exists. biorxiv.org
| Disease Area | Rationale for Investigation | Potential Model Systems | Reference |
|---|---|---|---|
| Solid Tumors (e.g., Colon, Pancreatic) | Cancer cells have a high demand for protein synthesis and secretion of growth factors and signaling molecules. | Patient-derived xenograft (PDX) models, orthotopic tumor models. | rsc.orgfrontiersin.org |
| Hematological Malignancies | Certain leukemias and lymphomas show dependence on Sec61 for survival signaling. | Disseminated leukemia models in mice. | biorxiv.org |
| Viral Infections | Many viruses (e.g., Flaviviruses, SARS-CoV-2) rely on the host's Sec61 machinery to process and assemble viral envelope proteins. | In vitro viral replication assays, animal models of viral infection. | frontiersin.orgresearchgate.net |
| Inflammatory Disorders | Inhibition of pro-inflammatory cytokine secretion is a potential therapeutic strategy. | Mouse models of arthritis or other inflammatory conditions. | biorxiv.org |
Q & A
Q. What are the key structural and stereochemical features of Decatransin that underpin its biological activity?
this compound is a 30-membered macrocyclic peptide containing nonproteinogenic amino acids and α-hydroxy acid residues. Its bioactivity is critically dependent on the stereochemistry of these residues, particularly the (R)-configuration of the α-hydroxy acid, which enhances cytotoxicity. Structural characterization via NMR, molecular modeling (e.g., MacroModel conformational analysis), and synthetic comparison with natural isolates are essential to confirm stereochemical assignments .
Q. What experimental protocols are recommended for synthesizing this compound fragments in solution phase?
Solution-phase synthesis involves sequential coupling of N-alkylated tripeptide and pentapeptide fragments using activating agents like HATU or PyBOP. Key steps include:
- Orthogonal protection of amino groups (e.g., Fmoc/Boc).
- Fragment assembly via amide bond formation under inert conditions.
- Purification via reverse-phase HPLC to isolate intermediates. Detailed protocols should specify solvent systems, stoichiometry, and reaction monitoring (TLC/LC-MS) to ensure reproducibility .
Q. How should researchers design in vitro assays to evaluate this compound’s cytotoxicity?
Use cell lines sensitive to endoplasmic reticulum stress (e.g., HeLa), with dose-response curves (0.1–100 μM) over 48–72 hours. Assays should include:
- Positive controls (e.g., thapsigargin).
- MTT/WST-1 viability assays.
- Statistical validation (e.g., triplicate repeats, ANOVA for IC50 comparisons). Data interpretation must account for batch-to-batch variability in synthetic yields .
Advanced Research Questions
Q. How can structural discrepancies between synthetic and natural this compound be resolved?
Discrepancies in NMR chemical shifts or optical rotation values may arise from incorrect stereochemical assignments. To resolve this:
Q. What strategies optimize macrocyclization efficiency during this compound synthesis?
Macrocyclization via Mitsunobu conditions (DIAD, Ph3P) requires:
- High dilution (≤1 mM) to minimize oligomerization.
- Polar aprotic solvents (e.g., DMF/THF mixtures).
- Precise stoichiometry (1:1 diol/diester ratio). Post-cyclization, HPLC-MS is critical to isolate the macrocycle and quantify yields. Kinetic studies can identify rate-limiting steps (e.g., ester activation) .
Q. How do researchers address contradictions in SAR studies when nonproteinogenic residues show unexpected bioactivity?
For SAR contradictions (e.g., β-hydroxyl groups not influencing cytotoxicity):
- Synthesize analogs with systematic modifications (e.g., deoxygenation, epimerization).
- Validate purity (>95% by HPLC) and stereochemistry (ECD/VCD spectroscopy).
- Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Contradictions may arise from off-target effects, necessitating proteomics or transcriptomics follow-ups .
Q. What computational tools are recommended for predicting this compound’s conformational stability?
Molecular mechanics (e.g., MacroModel’s OPLS4 force field) and DFT calculations (B3LYP/6-31G*) can predict:
- Hydrogen-bonding networks stabilizing the macrocycle.
- Solvent-accessible surfaces for SAR rationalization. Cross-validate with experimental NMR data (e.g., coupling constants) .
Methodological Best Practices
Q. How should synthetic procedures be documented to ensure reproducibility?
- Report exact reagent grades, solvent batches, and purification thresholds (e.g., HPLC gradient profiles).
- Include troubleshooting notes (e.g., side reactions during Mitsunobu conditions).
- Deposit raw spectral data (NMR, HRMS) in public repositories (e.g., Zenodo) .
Q. What statistical frameworks are appropriate for analyzing cytotoxicity data?
Q. How can researchers validate the stereochemical purity of synthetic this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
